3-(2-Methylpyridin-4-yl)-5-nitrophenol
Description
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
3-(2-methylpyridin-4-yl)-5-nitrophenol |
InChI |
InChI=1S/C12H10N2O3/c1-8-4-9(2-3-13-8)10-5-11(14(16)17)7-12(15)6-10/h2-7,15H,1H3 |
InChI Key |
FXCXPJWIXRYURG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC(=CC(=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs share core features such as nitrophenol backbones but differ in substituents, leading to variations in physicochemical properties, reactivity, and applications. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
Key Findings
Electronic Effects :
- The 2-methylpyridine group in 2423-71-4 enhances electron-deficient character compared to methoxy (5460-31-1) or hydroxymethyl (180628-74-4) substituents, favoring electrophilic substitution reactions .
- Nitro Group Position : 4-Nitro derivatives (728-40-5) exhibit lower acidity (pKa ~7.2) than 5-nitro analogs (pKa ~5.8) due to resonance stabilization differences .
Solubility and Stability: Hydrophilicity: 3-(Hydroxymethyl)-5-nitrophenol (180628-74-4) shows higher water solubility (>50 mg/mL) than 2423-71-4 (<10 mg/mL) due to its polar hydroxymethyl group . Thermal Stability: The tert-butyl groups in 728-40-5 increase decomposition temperature (Td >200°C) compared to 2423-71-4 (Td ~160°C) .
Material Science: The bulky tert-butyl groups in 728-40-5 make it superior in preventing polymer degradation, whereas 2423-71-4 is less effective .
Preparation Methods
Synthesis of 3-Bromo-5-Nitrophenol
Bromination of phenol derivatives typically occurs at positions ortho or para to the hydroxyl group. To direct bromination to position 3, a protecting group strategy is employed:
-
Protection : Convert phenol to 3-methoxyphenol via methylation.
-
Nitration : Treat 3-methoxyphenol with a nitrating mixture (HNO₃/H₂SO₄), yielding 3-methoxy-5-nitrophenol. The nitro group occupies position 5 due to the meta-directing influence of the methoxy group.
-
Bromination : Subject 3-methoxy-5-nitrophenol to electrophilic bromination, introducing bromine at position 3.
-
Deprotection : Remove the methoxy group using BBr₃ or HBr/AcOH, yielding 3-bromo-5-nitrophenol.
Cross-Coupling with 2-Methylpyridin-4-yl Boronic Acid
The Suzuki-Miyaura reaction facilitates carbon-carbon bond formation between aryl halides and boronic acids. Key parameters include:
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).
-
Base : K₂CO₃ or Na₂CO₃ in a 2:1 molar ratio relative to the boronic acid.
-
Solvent : Dimethylformamide (DMF) or toluene/ethanol mixtures.
-
Conditions : 80–100°C for 12–24 hours under inert atmosphere.
Example Protocol :
Yield : 65–75% (theoretical).
This route prioritizes early introduction of the pyridyl group, followed by nitration. The electron-withdrawing nature of the pyridine ring directs nitration to position 5.
Synthesis of 3-(2-Methylpyridin-4-yl)Phenol
Regioselective Nitration
-
Nitrating Agent : Fuming HNO₃ in H₂SO₄ at 0–5°C.
-
Mechanism : The pyridyl group acts as a meta-director, positioning the nitro group at position 5.
-
Workup : Quench with ice, neutralize with NaHCO₃, and extract with dichloromethane.
Challenges :
-
Over-nitration or oxidation of the phenol group.
-
Mitigation : Use stoichiometric HNO₃ and short reaction times.
Yield : 50–60% after recrystallization.
Cyclocondensation and Functional Group Interconversion
This method constructs the pyridine ring through cyclization, leveraging intermediates from guanidine or urea precursors.
Synthesis of Pyridine-Phenol Hybrids
-
Intermediate : 2-Methyl-5-nitrophenyl guanidine nitrate, prepared via reaction of 2-amino-4-nitrotoluene with cyanamide and HCl.
-
Cyclization : React the guanidine derivative with 3-acetylpyridine and DMF-DMA to form a pyrimidinamine intermediate. Hydrolysis under acidic conditions yields the phenol.
Example Protocol :
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Suzuki Coupling | High regioselectivity; scalable | Requires boronic acid synthesis | 65–75% |
| Direct Nitration | Fewer steps | Risk of over-nitration | 50–60% |
| Cyclocondensation | Utilizes stable intermediates | Multi-step; harsh conditions | 82.2% |
Critical Parameters for Optimization
Q & A
Q. Optimization Tips :
- Temperature : Lower temperatures (0–5°C) during nitration minimize side reactions.
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
- Yields : Monitor via TLC and adjust stoichiometry (e.g., 1.2:1 nitro precursor to pyridine derivative) .
Q1.2: Which spectroscopic techniques are critical for characterizing this compound? Methodological Answer:
- ¹H/¹³C NMR : Confirm aromatic protons (δ 6.8–8.5 ppm) and methyl groups (δ 2.5–2.7 ppm). Use DMSO-d₆ as a solvent to resolve hydrogen bonding from the phenolic -OH (δ 10–12 ppm) .
- IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and phenolic -OH (3300–3500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or methylpyridine moiety) .
Advanced Research Questions
Q2.1: How can researchers resolve contradictory spectral data (e.g., unexpected NMR splitting or IR absorptions)? Methodological Answer: Contradictions may arise from:
- Tautomerism : The nitro and phenolic groups may exhibit keto-enol tautomerism, altering peak positions. Use variable-temperature NMR to track dynamic equilibria .
- Impurities : Compare experimental data with computational predictions (DFT for NMR chemical shifts) .
- Solvent Effects : Re-run NMR in CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding interference .
Q2.2: What strategies are recommended for designing bioactivity assays given the compound’s nitroaromatic and pyridine motifs? Methodological Answer:
- Antimicrobial Assays : Use disk diffusion (Kirby-Bauer) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare zones of inhibition with control nitroaromatics .
- Enzyme Inhibition : Screen against cytochrome P450 or nitroreductases via UV-Vis kinetic assays (monitor NADPH depletion at 340 nm) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to evaluate IC₅₀ values .
Q2.3: How can computational modeling predict interactions between this compound and biological targets? Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to nitroreductase (PDB: 1YAH). Focus on hydrogen bonding (phenolic -OH with Asp121) and π-π stacking (pyridine with Phe124) .
- DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites for nitro group reactivity .
Data Analysis and Optimization
Q3.1: How should researchers analyze conflicting results in synthetic yield across different batches? Methodological Answer:
- Design of Experiments (DoE) : Use a factorial design to test variables (temperature, catalyst loading, solvent polarity).
- Statistical Tools : Apply ANOVA to identify significant factors (e.g., catalyst > solvent) .
- Case Study : A 15% yield increase was achieved by switching from THF to DMF, enhancing nitro precursor solubility .
Q3.2: What methodologies are effective for studying the compound’s stability under varying pH and light conditions? Methodological Answer:
- pH Stability : Incubate in buffers (pH 2–12) at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Nitro groups degrade rapidly under alkaline conditions (pH >10) .
- Photostability : Expose to UV light (254 nm) and track absorbance changes at λₘₐₓ (~320 nm). Use amber vials to prevent photolysis .
Structure-Activity Relationship (SAR) Studies
Q4.1: How does the methyl group on the pyridine ring influence bioactivity? Methodological Answer:
- Comparative Synthesis : Prepare analogs with -H, -Cl, or -CF₃ substituents.
- Bioassay Data : Methyl groups enhance lipophilicity (logP +0.5), improving membrane permeability in in vitro models .
- Electron Effects : Methyl’s +I effect stabilizes the pyridine ring, reducing nitro group reduction potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
